N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine
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Overview
Description
N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a tetraphenylcyclopentadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzonitrile with tetraphenylcyclopentadienone in the presence of a base, followed by cyclization and imine formation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)maleimide
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Comparison
Compared to similar compounds, N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine is unique due to its tetraphenylcyclopentadienyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as advanced material synthesis and targeted drug design.
Properties
CAS No. |
869668-10-0 |
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Molecular Formula |
C35H24ClN |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C35H24ClN/c36-29-23-13-14-24-30(29)37-35-33(27-19-9-3-10-20-27)31(25-15-5-1-6-16-25)32(26-17-7-2-8-18-26)34(35)28-21-11-4-12-22-28/h1-24H |
InChI Key |
HGHQACZFHJKXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C3Cl)C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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